1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea
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Overview
Description
1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea is a complex organic compound featuring a triazine ring substituted with pyrrolidine groups and an ethylthiourea moiety
Mechanism of Action
Target of Action
Compounds containing a pyrrolidine ring, like “1-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-ethylthiourea”, are often used by medicinal chemists to obtain compounds for the treatment of human diseases . The specific targets of this compound would depend on its exact structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where pyrrolidine is introduced to the triazine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyrrolidine, triethylamine, dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
- 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-methylthiourea
- 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-phenylthiourea
Uniqueness: 1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea is unique due to its specific substitution pattern and the presence of the ethylthiourea moiety. This structural uniqueness may confer distinct bioactivity and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N8S/c1-2-15-14(23)20-19-11-16-12(21-7-3-4-8-21)18-13(17-11)22-9-5-6-10-22/h2-10H2,1H3,(H2,15,20,23)(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUGALBVVWJOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC1=NC(=NC(=N1)N2CCCC2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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